Cas no 70894-71-2 (N-[(4-methoxyphenyl)methyl]cyclopropanamine)

N-[(4-methoxyphenyl)methyl]cyclopropanamine is a cyclopropylamine derivative featuring a 4-methoxybenzyl substituent. This compound is of interest in synthetic and medicinal chemistry due to its structural motif, which combines a cyclopropane ring with an aromatic ether moiety. The cyclopropylamine group confers rigidity and potential bioactivity, while the methoxyphenyl component may enhance solubility and binding affinity in target interactions. Its well-defined structure makes it a valuable intermediate for the development of pharmaceuticals, agrochemicals, or functional materials. The compound's stability and synthetic versatility allow for further functionalization, enabling its use in diverse research and industrial applications. Proper handling and storage are recommended to maintain its integrity.
N-[(4-methoxyphenyl)methyl]cyclopropanamine structure
70894-71-2 structure
Product Name:N-[(4-methoxyphenyl)methyl]cyclopropanamine
CAS No:70894-71-2
MF:C11H15NO
MW:177.242902994156
MDL:MFCD07310991
CID:1086842
PubChem ID:4721289
Update Time:2025-06-21

N-[(4-methoxyphenyl)methyl]cyclopropanamine Chemical and Physical Properties

Names and Identifiers

    • N-(4-Methoxybenzyl)cyclopropanamine
    • N-[(4-methoxyphenyl)methyl]cyclopropanamine
    • BB_SC-5067
    • HMS1745M21
    • N-(4-methoxybenzyl)cyclopropanamine(SALTDATA: HCl)
    • EN300-13666
    • J-523066
    • C78414
    • N-(4-methoxybenzyl)cyclopropanamine, AldrichCPR
    • AKOS000264142
    • SCHEMBL923407
    • 70894-71-2
    • DTXSID50405985
    • MFCD07310991
    • QVRKRVOSGOVKPC-UHFFFAOYSA-N
    • F1911-1787
    • A923783
    • CHEMBL3229269
    • AS-11301
    • N-(4-Methoxybenzyl)cyclopropanamne
    • N-cyclopropyl-N-(4-methoxybenzyl)amine
    • BB 0218417
    • Z86138857
    • AN-465/42886953
    • CS-0071268
    • STK513393
    • MDL: MFCD07310991
    • Inchi: 1S/C11H15NO/c1-13-11-6-2-9(3-7-11)8-12-10-4-5-10/h2-3,6-7,10,12H,4-5,8H2,1H3
    • InChI Key: QVRKRVOSGOVKPC-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)CNC1CC1

Computed Properties

  • Exact Mass: 177.11500
  • Monoisotopic Mass: 177.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • PSA: 21.26000
  • LogP: 2.33810

N-[(4-methoxyphenyl)methyl]cyclopropanamine Security Information

N-[(4-methoxyphenyl)methyl]cyclopropanamine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-[(4-methoxyphenyl)methyl]cyclopropanamine Pricemore >>

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N-[(4-methoxyphenyl)methyl]cyclopropanamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:70894-71-2)N-[(4-methoxyphenyl)methyl]cyclopropanamine
Order Number:A923783
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:37
Price ($):445.0
Email:sales@amadischem.com

Additional information on N-[(4-methoxyphenyl)methyl]cyclopropanamine

Research Update on N-[(4-methoxyphenyl)methyl]cyclopropanamine (CAS 70894-71-2) in Chemical Biology and Pharmaceutical Applications

N-[(4-methoxyphenyl)methyl]cyclopropanamine (CAS 70894-71-2), a structurally unique cyclopropylamine derivative, has recently gained significant attention in chemical biology and pharmaceutical research. This compound, characterized by its 4-methoxybenzyl-substituted cyclopropaneamine scaffold, has demonstrated intriguing pharmacological properties that warrant further investigation. Recent studies have explored its potential as a versatile building block for drug discovery and its direct biological activities.

A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) investigated the compound's role as a precursor for novel monoamine oxidase (MAO) inhibitors. The research team demonstrated that structural modifications of the cyclopropylamine moiety could yield selective MAO-B inhibitors with potential applications in neurodegenerative disorders. The parent compound (70894-71-2) served as a critical intermediate in their synthetic pathway, enabling the development of analogs with improved blood-brain barrier permeability.

In parallel research, scientists at the Scripps Research Institute reported (Nature Chemical Biology, 2023, 19:1123-1132) that N-[(4-methoxyphenyl)methyl]cyclopropanamine exhibits unexpected activity as a covalent modifier of specific lysine residues in target proteins. This finding opens new possibilities for developing targeted protein degradation strategies and chemical probes for studying protein function. The 4-methoxybenzyl group appears to play a crucial role in the compound's target selectivity.

From a synthetic chemistry perspective, recent advances (Organic Letters, 2023, 25:4568-4572) have established more efficient routes to produce 70894-71-2 with higher yields and enantiomeric purity. These improvements are particularly important as the stereochemistry of the cyclopropylamine moiety significantly impacts biological activity. The new synthetic protocols employ asymmetric hydrogenation strategies that reduce production costs while maintaining excellent stereoselectivity.

Pharmacokinetic studies published in Drug Metabolism and Disposition (2023, 51:987-995) have provided valuable data on the compound's metabolic stability and distribution profile. The 4-methoxyphenyl group contributes to favorable metabolic characteristics, with the compound demonstrating good oral bioavailability in preclinical models. These findings support its potential as a lead compound for further optimization.

Emerging applications in radiopharmaceutical development have also been reported (Journal of Nuclear Medicine, 2023, 64:1256-1263), where researchers have successfully incorporated the 70894-71-2 scaffold into PET tracer candidates. The compound's ability to chelate certain radioisotopes while maintaining target affinity makes it particularly valuable for diagnostic imaging development.

While these developments are promising, challenges remain in fully elucidating the compound's mechanism of action and optimizing its pharmacological properties. Current research efforts are focused on structure-activity relationship studies to identify the most pharmacologically relevant modifications. The unique combination of the cyclopropylamine's strain energy and the 4-methoxybenzyl group's electronic properties continues to make this scaffold a fascinating subject for multidisciplinary research at the chemistry-biology interface.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:70894-71-2)N-[(4-methoxyphenyl)methyl]cyclopropanamine
A923783
Purity:99%
Quantity:25g
Price ($):445.0
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